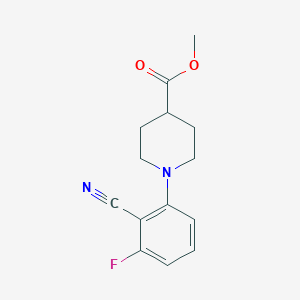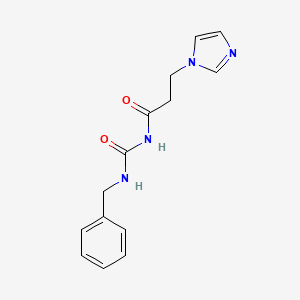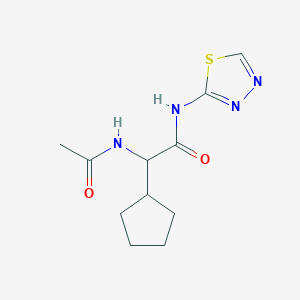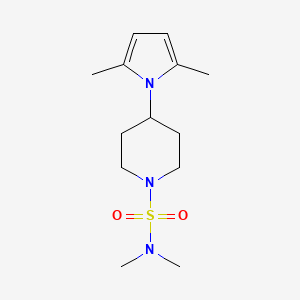![molecular formula C15H14FN3 B7528878 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile, also known as FPEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPEMP has been found to exhibit unique properties that make it an ideal candidate for use in several scientific applications.
Mecanismo De Acción
The mechanism of action of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the survival and proliferation of cancer cells and viruses. 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has been found to inhibit the activity of several enzymes, including tyrosine kinases and protein kinases.
Biochemical and Physiological Effects:
6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has been found to have several biochemical and physiological effects. In addition to its anticancer and antiviral activities, 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has been found to exhibit anti-inflammatory activity. 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile is its potency against cancer cell lines and viruses. Additionally, 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile. One potential direction is to investigate the use of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile as a treatment for neurodegenerative diseases. Another potential direction is to investigate the use of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile as a potential therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile involves the reaction of 4-fluoroacetophenone with methylamine to produce 1-(4-Fluorophenyl)ethyl-methylamine. The resulting compound is then reacted with 3-cyanopyridine to produce 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile. The synthesis of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile is a straightforward process that can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has been found to have several potential applications in scientific research. One of the most promising applications of 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile is in the field of medicinal chemistry. 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has been found to exhibit potent activity against various cancer cell lines. Additionally, 6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile has been found to exhibit antiviral activity against several viruses, including influenza and herpes simplex virus.
Propiedades
IUPAC Name |
6-[1-(4-fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-11(13-4-6-14(16)7-5-13)19(2)15-8-3-12(9-17)10-18-15/h3-8,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGJTYGSROXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)







![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)
